molecular formula C9H14O B1626199 2,6-Dimethyl-6-hepten-4-YN-3-OL CAS No. 96850-54-3

2,6-Dimethyl-6-hepten-4-YN-3-OL

Cat. No.: B1626199
CAS No.: 96850-54-3
M. Wt: 138.21 g/mol
InChI Key: BFMYHVFFFLJULH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-6-hepten-4-YN-3-OL is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a hepten-4-yn backbone, which includes both double and triple bonds. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

2,6-Dimethyl-6-hepten-4-YN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of methacrolein with 3-methyl-1-butyne in the presence of n-butyllithium in tetrahydrofuran and hexane at -30°C for 1 hour . This method yields the desired compound with high purity. Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

2,6-Dimethyl-6-hepten-4-YN-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alkanes or alkenes

Scientific Research Applications

2,6-Dimethyl-6-hepten-4-YN-3-OL has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds. Additionally, its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies . In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-6-hepten-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and the unsaturated bonds in its structure allow it to participate in a range of chemical reactions, influencing biological processes at the molecular level. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,6-Dimethyl-6-hepten-4-YN-3-OL can be compared with other similar compounds such as 6,6-Dimethyl-1-hepten-4-yn-3-ol and 2,6-Dimethyl-1-nonen-3-yn-5-ol . These compounds share structural similarities but differ in the position and nature of their functional groups. The unique combination of double and triple bonds in this compound sets it apart, providing distinct reactivity and applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,6-dimethylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h8-10H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMYHVFFFLJULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461844
Record name 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96850-54-3
Record name 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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